molecular formula C12H12ClNO2 B11717984 Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate CAS No. 2006276-81-7

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate

Cat. No.: B11717984
CAS No.: 2006276-81-7
M. Wt: 237.68 g/mol
InChI Key: PCSVFKYHDJOSFL-UHFFFAOYSA-N
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Description

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate is an organic compound with a complex structure that includes a chlorinated phenyl ring and a cyanobutyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by esterification to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-Bromophenyl)-4-cyanobutyrate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(2-Fluorophenyl)-4-cyanobutyrate: Contains a fluorine atom instead of chlorine.

    Methyl 4-(2-Methylphenyl)-4-cyanobutyrate: Has a methyl group instead of chlorine.

Uniqueness

Methyl 4-(2-Chlorophenyl)-4-cyanobutyrate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, or methyl-substituted analogs.

Properties

CAS No.

2006276-81-7

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-4-cyanobutanoate

InChI

InChI=1S/C12H12ClNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3

InChI Key

PCSVFKYHDJOSFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#N)C1=CC=CC=C1Cl

Origin of Product

United States

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